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Selectivity Profile of I-BRD9

The selectivity of I-BRD9 for BRD9 over other bromodomains was a critical factor in its validation as a

high-quality chemical probe. The following table summarizes its published selectivity profile against key

bromodomains [1] [2]:

. Selectivity
Bromodomain / . . L.
. Protein (Fold over Key Differentiating Feature
Family
BRD9)
BET Family BRD4 (BD1) > 700-fold lle146 (in BRD4) vs. Tyrl06 gatekeeper (in
BRD9) [1]
Close Homolog BRD7 > 200-fold [1] /  High sequence similarity (85% in BRD);
~30-fold [3] subtle differences in binding pocket flexibility
and residue conformation (e.g., Phel55 in
BRD?7 vs. Phel60 in BRD9) [1] [3]
Broad Panel 34 other > 70-fold (for Achieved through structure-based drug
Bromodomains the majority) design [1]

Experimental Workflow for Selectivity Confirmation
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The selectivity of I-BRD9 was established using a combination of biochemical and cellular assays. The

typical workflow to confirm this is outlined in the diagram below:

Biochemical Assay
(TR-FRET Binding Assay)

Assess binding affinity

against purified BRD domains

Calculate IC50/Kd values
and fold-selectivity

Start: Validate [-BRD9 Selectivity

Cellular Target Engagement
(NanoBRET Assay)

Confirm engagement with
BRD9 in a live-cell context

Determine cellular potency
(IC50)

Structural Analysis
(X-ray Crystallography)

Understand structural basis
for selectivity

Identify key residue
interactions (e.g., Tyr106)

Conclusion: Integrated Selectivity Profile

Click to download full resolution via product page

Detailed Experimental Protocols

Here are the detailed methodologies for the key assays depicted in the workflow.

TR-FRET Binding Assay [4] [1]

This biochemical assay competes I-BRD9 against a fluorescent tracer for binding to the BRD9

bromodomain.
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e Objective: To quantitatively measure the binding affinity and selectivity of I-BRD9 for the BRD9

bromodomain compared to other bromodomains (e.g., BRD4, BRD7) in a purified system.

¢ Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) signal is generated
when a tagged BRD9 ligand binds to the protein. Displacement by I-BRD9 decreases this signal,
allowing for the calculation of inhibitory concentration (IC50).

¢ Materials and Reagents:

[e]

[e]

o

[e]

[e]

Buffer: 50 mM HEPES (pH 7.4), 50 mM NaCl, 5% Glycerol, 1 mM DTT, 1 mM CHAPS.
Protein: Purified BRD9 bromodomain (final concentration 10 nM).

Tracer: Alexa Fluor 647-labeled BRD9 ligand (GSK2833930A) at its Kd concentration (~100
nM).

Detection Reagent: Eu-W1024 Anti-6xHis Antibody (e.g., PerkinElmer AD0111) at 1.5 nM final
assay concentration (FAC).

Compound: I-BRD9 and controls (DMSO vehicle).

Equipment: 384-well microtitre plates, Envision plate reader or equivalent.

e Procedure:

[e]

Plate Preparation: Add 50 nL of various concentrations of I-BRD9 or DMSO vehicle (0.5% final
concentration) to the wells.

Reaction Mixture: Prepare a mix containing BRD9 protein and the Alexa Fluor 647 ligand in
assay buffer.

Incubation: Add 5 pL of the reaction mixture to all wells. Incubate in the dark for 30 minutes at
room temperature.

Detection: Add the Eu-W1024 Anti-6xHis Antibody.

Reading: Read the plate on the Envision reader, measuring donor (Eu) and acceptor (Alexa
Fluor 647) counts.

Data Analysis: Calculate the acceptor/donor ratio for each well. Plot the ratio against the
compound concentration to determine the IC50. Perform the same assay with other
bromodomains (like BRD4 BD1 and BRD?7) to calculate fold-selectivity.

NanoBRET Target Engagement Assay [4]

This assay confirms that I-BRD9 engages with BRD9 in a live cellular environment.

e Objective: To demonstrate cellular permeability and target engagement of I-BRD9 with BRD9.

¢ Principle: A NanoLuc-BRD?9 fusion protein acts as a donor. A cell-permeable fluorescent tracer that
binds to BRD9 acts as an acceptor. Displacement of the tracer by I-BRD9 causes a decrease in the
BRET (Bioluminescence Resonance Energy Transfer) signal.

¢ Materials and Reagents:

(o]

[e]

Cells: HEK293 cells.
Plasmids: NanoLuc-BRD9 (bromodomain, aa 120-240) and Histone H3.3-HaloTag.
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Tracer: NanoBRET 618 fluorescent ligand (e.g., Promega).

Substrate: NanoBRET furimazine substrate (e.g., Promega).

Compound: I-BRD9 (0-33 uM concentration range).

Equipment: 6-well and 96-well plates, CLARIOstar microplate reader (or equivalent) with 450
nm bandpass and 610 nm longpass filters.

e Procedure:

[e]

[e]

Transfection: Co-transfect HEK293 cells with the NanoLuc-BRD9 and H3.3-HaloTag plasmids.
Cell Preparation: 20 hours post-transfection, collect cells, wash with PBS, and resuspend in
phenol-red free DMEM with 4% FBS.

Tracer & Compound Addition: Seed cells into a 96-well plate. Add the NanoBRET 618 tracer
(100 nM) and a titration of I-BRD9. Incubate for 18 hours at 37°C with 5% CO?2.

BRET Measurement: Add the furimazine substrate (10 uM final) and read within 5 minutes.
Measure emission at both 610 nm (acceptor) and 450 nm (donor).

Data Analysis: Calculate the corrected BRET ratio (610 nm/450 nm for experimental samples
minus 610 nm/450 nm for control samples without tracer). Plot the corrected BRET ratio against
the I-BRD9 concentration to determine the cellular IC50.

Troubleshooting Guide

Issue Possible Cause Suggested Solution

Low signal-to-noise in Tracer or protein Perform a tracer/protein titration to determine

TR-FRET concentration is optimal concentrations for maximum signal
suboptimal window.

I-BRD9 shows low Poor cellular Verify assay health with a control compound.

cellular potency despite  permeability or efflux Use cellular assays (like NanoBRET) as the

high biochemical affinity primary confirmation of cellular activity.

Unexpected activity Subtle differences in Confirm the compound identity and purity. Refer

against BRD7 binding pocket were to structural studies [3] which show that subtle
not fully exploited shifts in inhibitor conformation can impact BRD7

vs. BRD9 selectivity.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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